molecular formula C13H18N2O B1627227 N-(2-Amino-4-methylphenyl)cyclopentanecarboxamide CAS No. 946753-31-7

N-(2-Amino-4-methylphenyl)cyclopentanecarboxamide

Cat. No.: B1627227
CAS No.: 946753-31-7
M. Wt: 218.29 g/mol
InChI Key: AOUYVPCKYLWCHY-UHFFFAOYSA-N
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Description

N-(2-Amino-4-methylphenyl)cyclopentanecarboxamide: is a chemical compound with the molecular formula C13H18N2O and a molecular weight of 218.3 g/mol . It is characterized by the presence of an amino group, a methyl group, and a cyclopentanecarboxamide moiety. This compound is used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

N-(2-amino-4-methylphenyl)cyclopentanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-9-6-7-12(11(14)8-9)15-13(16)10-4-2-3-5-10/h6-8,10H,2-5,14H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOUYVPCKYLWCHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2CCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70589812
Record name N-(2-Amino-4-methylphenyl)cyclopentanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70589812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946753-31-7
Record name N-(2-Amino-4-methylphenyl)cyclopentanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70589812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Amino-4-methylphenyl)cyclopentanecarboxamide typically involves the reaction of 2-amino-4-methylbenzoic acid with cyclopentanecarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines .

Scientific Research Applications

N-(2-Amino-4-methylphenyl)cyclopentanecarboxamide is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of N-(2-Amino-4-methylphenyl)cyclopentanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the cyclopentanecarboxamide moiety can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

  • N-(2-Amino-4-methylphenyl)cyclohexanecarboxamide
  • N-(2-Amino-4-methylphenyl)cyclobutanecarboxamide
  • N-(2-Amino-4-methylphenyl)cycloheptanecarboxamide

Comparison: N-(2-Amino-4-methylphenyl)cyclopentanecarboxamide is unique due to its specific cyclopentane ring, which imparts distinct steric and electronic properties compared to its analogs with different ring sizes. These differences can affect the compound’s reactivity, binding affinity, and overall biological activity .

Biological Activity

N-(2-Amino-4-methylphenyl)cyclopentanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and implications for therapeutic applications based on diverse sources of research.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₈N₂O, characterized by a cyclopentanecarboxamide structure with an amino group and a methylphenyl substituent. The presence of these functional groups is crucial for its biological activity, influencing its interactions with various biological macromolecules such as proteins and nucleic acids.

The mechanism of action of this compound involves:

  • Enzyme Inhibition : Preliminary studies indicate that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. This inhibition could have therapeutic implications in treating diseases related to these pathways.
  • Receptor Binding : Its structural features suggest potential interactions with various receptors, which could modulate physiological responses.

Pharmacological Studies

Research has highlighted several pharmacological activities associated with this compound:

  • Anti-inflammatory Properties : Studies suggest that this compound may exhibit anti-inflammatory effects, making it a candidate for developing new anti-inflammatory drugs.
  • Analgesic Effects : Initial findings indicate potential analgesic properties, which warrant further investigation into its pain-relieving mechanisms.

Case Studies

  • Enzyme Interaction Studies : A study evaluated the interaction of this compound with specific enzymes, revealing that it could effectively inhibit certain targets at low concentrations. This suggests a promising role in drug development focused on enzyme-related diseases .
  • Anticonvulsant Activity : In a related study involving cyclopentane derivatives, compounds similar to this compound demonstrated significant anticonvulsant activity, indicating a potential therapeutic application in epilepsy treatment .

Research Findings Summary

Study Focus Findings
Enzyme InhibitionEffective against specific metabolic enzymes; potential therapeutic uses.
Anti-inflammatory EffectsDemonstrated potential to reduce inflammation in preliminary studies.
Analgesic PropertiesIndications of pain relief mechanisms; further studies required.
Anticonvulsant ActivitySimilar compounds showed significant efficacy in seizure models.

Future Directions

Further research is essential to fully elucidate the biological activity and therapeutic potential of this compound. Key areas for future exploration include:

  • Detailed Mechanistic Studies : Understanding the precise binding mechanisms and affinities for biological targets.
  • Clinical Trials : Initiating clinical trials to evaluate safety and efficacy in humans.
  • Analog Development : Synthesizing analogs to enhance potency and selectivity for specific biological targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-Amino-4-methylphenyl)cyclopentanecarboxamide
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